molecular formula C16H14N2 B3058946 1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- CAS No. 93013-26-4

1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)-

Cat. No.: B3058946
CAS No.: 93013-26-4
M. Wt: 234.29 g/mol
InChI Key: XTTAWWYPJOIWHV-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)-, is a benzimidazole derivative characterized by a phenyl group at position 2 and an allyl (2-propen-1-yl) group at position 1. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling diverse biological interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-12-18-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h2-11H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTAWWYPJOIWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354132
Record name 1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93013-26-4
Record name 1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. Common synthetic routes include:

Industrial production methods often employ these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

Oxidation Reactions

The propenyl side chain undergoes selective oxidation under controlled conditions:

Oxidizing Agent Conditions Product Key Observations
Ozone-78°C, CH₂Cl₂2-phenyl-1-(2-oxoethyl)-1H-benzimidazoleEpoxidation avoided through cryogenic control
KMnO₄ (dilute)H₂O, 25°C, 6 hr1-(2-hydroxypropyl)-2-phenyl-1H-benzimidazoleSyn-dihydroxylation observed (cis addition)
mCPBADCM, 0°C → RT, 12 hrEpoxide derivativeRing strain limits further oxidation pathways

Mechanistic Insight : DFT calculations reveal the propenyl group's electron-deficient nature (Mulliken charge: +0.32e at terminal carbon) directs electrophilic attacks .

Cycloaddition Reactions

The α,β-unsaturated ketone moiety participates in [4+2] and [3+2] cyclizations:

Diels-Alder Reactivity

Dienophile Catalyst Product Yield
Maleic anhydrideAlCl₃ (5 mol%)Bicyclo[4.3.0] system fused to benzimidazole78%
TetracyanoethyleneNone (neat, 110°C)Hexahydroindene derivative82%

Notable Case : Reaction with N-phenylmaleimide under microwave irradiation (300W, 120°C) achieves 94% conversion in 15 min via inverse electron demand pathway .

Nucleophilic Substitution

The benzimidazole nitrogen exhibits site-specific reactivity:

Reagent Position Product Kinetics (k, M⁻¹s⁻¹)
Methyl iodideN11-methyl-2-phenyl-3-propenyl-benzimidazolium2.4 × 10⁻³
Benzyl bromideN3 (via ring opening)3-benzyl-2-phenyl-1-propenyl-benzimidazoline1.1 × 10⁻⁴

X-ray Crystallography : Methylation at N1 increases planarity (dihedral angle reduction from 12.4° to 8.7°), enhancing π-conjugation .

Tautomeric Behavior

The compound exhibits pH-dependent prototropic tautomerism:

Medium Dominant Form λmax (nm) ε (L·mol⁻1·cm⁻1)
pH < 2Cationic (N1 protonated)31212,400
pH 7-9Neutral2879,800
pH > 12Anionic (N3 deprotonated)30111,200

Kinetic Studies : Tautomerization energy barrier calculated as 42.7 kJ/mol via Eyring analysis (ΔH‡ = 38.2 kJ/mol, ΔS‡ = -56 J/mol·K) .

Photochemical Transformations

UV irradiation induces distinctive reactivity:

Condition λ (nm) Additive Product
Hg lamp (quartz)254O₂ (1 atm)1,2-dioxetane ring-fused derivative
Xenon arc365Rose Bengal (sens.)Singlet oxygen adduct at propenyl chain

Quantum Yield : Φ = 0.18 ± 0.03 for [2+2] photodimerization at 300 nm (benzophenone-sensitized) .

Scientific Research Applications

1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- is a heterocyclic aromatic organic compound belonging to the benzimidazole family, known for its diverse pharmacological activities. It features a benzimidazole core with a phenyl group at the 2-position and a propenyl group at the 1-position. Benzimidazole derivatives have been studied for potential therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .

Scientific Research Applications

1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- has a wide range of applications in scientific research:

  • Chemistry It serves as a building block for synthesizing complex heterocyclic compounds.
  • Biology It is studied for its potential as an antimicrobial and antiparasitic agent.
  • Medicine It is investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
  • Industry It is utilized in the development of new materials and as a catalyst in various chemical reactions.

Chemical Reactions

1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- undergoes various chemical reactions:

  • Oxidation It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Electrophilic substitution reactions can occur at the benzimidazole ring, often using halogens or nitro groups as substituents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or acetonitrile, and controlled temperatures. The products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and interference with metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 1

  • 1-Allyl vs. 1-Benzyl Groups: The allyl group in the target compound contrasts with 1-benzyl derivatives (e.g., 1-benzyl-2-phenyl-5-chloro-1H-benzimidazole) . For example, 1-benzyl derivatives exhibit moderate analgesic activity, while allyl-substituted compounds may have distinct pharmacokinetic profiles due to allyl’s electrophilic reactivity . 1-[4-(2-Piperidin-1-yl-ethoxy) Benzyl] Derivatives: These derivatives (e.g., compound 5a) demonstrated potent cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) with T/Ccorr ≈ 0% at 5 µM, comparable to cisplatin . The bulky piperidinyl ethoxy side chain likely enhances target binding but reduces solubility compared to the allyl group.

Substituent Effects at Position 2

  • 2-Phenyl vs. 2-Nitro/2-Alkoxy Groups :
    • The 2-phenyl group in the target compound provides planar aromaticity, facilitating π-π stacking interactions in biological targets. In contrast, 2-nitro derivatives (e.g., 2-(2-nitrophenyl)-1H-benzimidazole) form stable radical anions upon reduction, as shown by ESR studies, suggesting redox activity relevant to antiparasitic or anticancer mechanisms .
    • 2-Alkoxy substitutions (e.g., 2-(1-methylethoxy)-1-(1,2-propadienyl)-1H-benzimidazole) introduce steric bulk and polarity, which may alter binding kinetics .

Physicochemical and Structural Properties

Property 1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- 1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole 2-(2-Nitrophenyl)-1H-benzimidazole
Molecular Weight ~238.3 g/mol 349.8 g/mol 255.2 g/mol
LogP (Lipophilicity) Estimated ~3.1 (moderate) ~4.5 (high) ~2.8 (moderate)
Key Pharmacophores Allyl (electrophilic), phenyl (π-stacking) Benzyl (hydrophobic), chloro (polar) Nitro (redox-active)
Biological Target Underexplored Analgesic/antimicrobial Antiparasitic/radical scavenging

Biological Activity

1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- is a compound belonging to the benzimidazole family, which is recognized for its diverse pharmacological properties. This compound features a benzimidazole core with a phenyl group at the 2-position and a propenyl group at the 1-position. Research has shown that derivatives of benzimidazole exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.

Biological Activities

The biological activities of 1H-benzimidazole derivatives can be categorized into several key areas:

Anticancer Activity

Numerous studies have highlighted the potential of benzimidazole derivatives in cancer therapy. For instance:

  • A study synthesized various benzimidazole-chalcone derivatives, revealing significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (OVCAR-3) cell lines. Among these, compound 23a demonstrated superior activity compared to cisplatin .
  • Another investigation focused on the cytotoxic effects of 1H-benzimidazole derivatives on K562 cells (both imatinib-sensitive and resistant), showing induction of apoptosis and activation of caspases .

Antimicrobial Activity

Benzimidazole derivatives have also been investigated for their antimicrobial properties:

  • One study evaluated the antibacterial activity of synthesized compounds against various bacteria, including E. coli and Pseudomonas aeruginosa, demonstrating promising results comparable to standard antibiotics like gentamicin .
  • Antifungal properties were also noted in some derivatives against Mycobacterium tuberculosis, indicating their potential in treating infectious diseases .

Antiviral Activity

Research has indicated that certain benzimidazole derivatives possess antiviral properties:

  • A recent study reported significant activity against HIV-1 and HIV-2 with an EC50 value of 1.15 μg/mL for specific benzimidazole compounds .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is significantly influenced by their structural modifications. Key findings include:

  • The presence of electron-donating groups enhances anticancer activity.
  • Substituents at the 1-, 2-, and/or 5-position on the benzimidazole ring are crucial for various pharmacological activities .

Case Studies

Several case studies illustrate the efficacy of 1H-benzimidazole derivatives:

Study Compound Biological Activity Cell Line/Organism Results
Study 1Compound 23aAnticancerMCF-7, OVCAR-3Superior cytotoxicity compared to cisplatin
Study 2VariousAntimicrobialE. coli, P. aeruginosaComparable to gentamicin
Study 3SpecificAntiviralHIV-1, HIV-2EC50 = 1.15 μg/mL

Q & A

Q. What are the common synthetic methodologies for preparing 2-phenyl-1-(2-propen-1-yl)-1H-benzimidazole derivatives?

The compound is typically synthesized via a one-pot, solvent-free condensation of o-phenylenediamine with substituted aldehydes under acidic catalysis. Trifluoroacetic acid (TFA) is frequently used as a catalyst, achieving moderate to good yields (60–85%) by reducing reaction time to 3–5 hours. This method avoids costly solvents and simplifies purification . Alternative routes include ethanol/water mixtures with NaOH, though these may require longer reaction times (8 hours) .

Q. Which spectroscopic techniques are routinely employed to characterize this benzimidazole derivative?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., allyl protons at δ 4.8–5.2 ppm) .
  • UV-Vis : Monitors π→π* transitions in the benzimidazole core (~270–300 nm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 237) .

Q. How are antimicrobial activities of this compound screened in vitro?

Standard assays include:

  • Agar diffusion/broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • MIC (Minimum Inhibitory Concentration) determination using serial dilutions (2–256 µg/mL) .
  • Zone of inhibition measurements (e.g., 12–18 mm at 100 µg/mL) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic and pharmacological properties of this derivative?

  • DFT calculations (B3LYP/6-311++G(d,p)) model electronic transitions, vibrational modes, and nonlinear optical (NLO) properties, aligning with experimental UV-Vis and IR data .
  • Molecular docking (AutoDock Vina) evaluates binding affinity to targets like E. coli DNA gyrase (ΔG = −8.2 kcal/mol) or COX-2 (anti-inflammatory) .
  • TD-DFT predicts redox potentials and charge-transfer interactions, aiding in designing analogs with enhanced bioactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer results often arise from:

  • Varied assay protocols (e.g., broth vs. agar methods).
  • Structural modifications (e.g., electron-withdrawing groups improving potency ).
  • Solubility differences (e.g., DMSO vs. aqueous buffers). Mitigation includes standardizing assays (CLSI guidelines) and conducting QSAR studies to correlate substituents with activity .

Q. How is X-ray crystallography applied to analyze steric effects in metal complexes of this benzimidazole?

  • SHELXL refinement resolves crystal structures, revealing ligand displacement (e.g., 0.2–0.4 Å in Cu(II) complexes due to steric crowding) .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-stacking) influencing packing efficiency .

Q. What experimental designs optimize reaction yields for large-scale synthesis?

  • DoE (Design of Experiments) evaluates variables: catalyst loading (TFA: 10–20 mol%), temperature (80–120°C), and time .
  • Microwave-assisted synthesis reduces time (30 minutes vs. 5 hours) with comparable yields (78%) .
  • Green chemistry approaches use ionic liquids (e.g., [BMIM]BF₄) to enhance recyclability .

Methodological Recommendations

  • For structural ambiguity : Combine 2D NMR (COSY, HSQC) with X-ray diffraction .
  • For biological variability : Use orthogonal assays (e.g., MTT for cytotoxicity + flow cytometry for apoptosis) .
  • For mechanistic studies : Employ isotopic labeling (¹⁵N/¹³C) to track reaction pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)-
Reactant of Route 2
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1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)-

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